2-Hydroxypyridine
CAS No.: 72762-00-6
Cat. No.: VC0195805
Molecular Formula: C5H5NO
Molecular Weight: 95.10
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72762-00-6 |
|---|---|
| Molecular Formula | C5H5NO |
| Molecular Weight | 95.10 |
| IUPAC Name | 1H-pyridin-2-one |
| Standard InChI | InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7) |
| SMILES | C1=CC(=O)NC=C1 |
| Appearance | solid |
| Melting Point | 105-107 °C |
Introduction
Chemical Identity and Physical Properties
Chemical Structure and Nomenclature
2-Hydroxypyridine (CAS No. 142-08-5) is a heterocyclic organic compound with the molecular formula C₅H₅NO and a molecular weight of 95.1 . It is known by several synonyms including Pyridin-2(1H)-one, 2-PYRIDONE, 2-Pyridinol, Pyridin-2-one, and 2(1H)-PYRIDONE . The compound is characterized by a pyridine ring with a hydroxy group at position 2, and it can exist in tautomeric forms.
| Property | Value |
|---|---|
| Melting point | 105-107 °C |
| Boiling point | 280-281 °C |
| Density | 1.39 |
| Refractive index | 1.5939 (estimate) |
| Flash point | 210 °C |
| pKa | 0.75 (at 20°C) |
| Physical form | Liquid |
| LogP | -0.593 (estimated) |
Tautomerism
An important characteristic of 2-hydroxypyridine is its ability to exist in tautomeric forms. It can exist as 2-hydroxypyridine (the enol form) or 2-pyridone (the keto form) . This tautomerism presents challenges in analytical determinations, often requiring derivatization to provide a single stable entity for monitoring .
Applications and Uses
Catalytic Applications
2-Hydroxypyridine serves as a bifunctional catalyst for a wide variety of acylation reactions . Its effectiveness as a catalyst stems from its unique structural features that allow it to participate in various chemical transformations. It specifically catalyzes the generation of β-oxopropyl carbonates from cyclic carbonates and alcohols .
Role in Peptide Synthesis
One of the most significant applications of 2-hydroxypyridine is in peptide synthesis . The compound facilitates aminolysis reactions of polyglutamates, making it valuable in the development of peptide-based pharmaceuticals and research materials .
Biochemical Significance
From a biochemical perspective, 2-hydroxypyridine has been defined by ChEBI (Chemical Entities of Biological Interest) as a monohydroxypyridine that is pyridine substituted by a hydroxy group at position 2, functioning as a plant metabolite . This classification highlights its importance in biological systems and natural product chemistry.
Microbial Degradation Pathways
Degradation by Rhodococcus rhodochrous PY11
Rhodococcus rhodochrous PY11 is capable of utilizing 2-hydroxypyridine (2HP) as a sole carbon and energy source . The degradation pathway in this organism has been thoroughly characterized, revealing a complex enzymatic process.
Enzymes and Genes Involved
The initial hydroxylation of 2-hydroxypyridine in R. rhodochrous PY11 is catalyzed by a four-component dioxygenase system designated as HpoBCDF . This enzyme complex is encoded by the hpo gene cluster, which has been identified and characterized in this bacterium .
Metabolic Intermediates
The initial product of the dioxygenase reaction is 3,6-dihydroxy-1,2,3,6-tetrahydropyridin-2-one, which is further oxidized by the enzyme HpoE to 2,3,6-trihydroxypyridine (THP) . THP spontaneously forms a blue pigment known as nicotine blue through autoxidation . The ring opening of THP is catalyzed by the cyclase HpoH, ultimately producing ammonium ion and α-ketoglutarate as the final degradation products .
Alternative Degradation by Burkholderia sp. Strain MAK1
In contrast to the pathway observed in Rhodococcus, Burkholderia sp. strain MAK1 utilizes 2-hydroxypyridine without the accumulation of nicotine blue . This represents a distinctive degradation pathway that has been less extensively studied.
The hpd Gene Cluster
The identification of a mutant strain Burkholderia sp. MAK1 ΔP5, which is unable to utilize 2-hydroxypyridine, led to the discovery of a gene cluster (designated hpd) responsible for 2-hydroxypyridine degradation . The activity of 2-hydroxypyridine 5-monooxygenase has been attributed to a soluble diiron monooxygenase (SDIMO) encoded by five genes: hpdA, hpdB, hpdC, hpdD, and hpdE .
Enzymatic Transformation
Researchers have demonstrated that the recombinant HpdABCDE protein catalyzes the conversion of 2-hydroxypyridine to 2,5-dihydroxypyridine . Furthermore, they confirmed that the resulting 2,5-dihydroxypyridine serves as a substrate for HpdF, an enzyme similar to 2,5-dihydroxypyridine 5,6-dioxygenases involved in the catabolic pathways of nicotine and nicotinic acid .
Comparative Analysis of Degradation Pathways
The two degradation pathways represent distinct evolutionary solutions to the catabolism of 2-hydroxypyridine. While the Rhodococcus pathway proceeds through 2,3,6-trihydroxypyridine and forms the characteristic blue pigment, the Burkholderia pathway operates through 2,5-dihydroxypyridine without pigment formation . This distinction highlights the diversity of microbial strategies for utilizing heterocyclic compounds.
Analytical Methods
Derivatization for Analysis
The analysis of 2-hydroxypyridine presents challenges due to its tautomeric nature. A method developed for the determination of 2-Hydroxypyridine-1-Oxide (HOPO, a related compound) at sub-ppm levels involves a derivatization step to overcome two primary challenges :
-
Tautomerization: Derivatization provides a single stable entity to monitor
-
Volatility enhancement: The reaction enhances the analyte's volatility to facilitate gas chromatography analysis
GC-MS Detection
The derivatized compound can be effectively analyzed using gas chromatography with mass spectrometry detection (GC-MS) . This method has been validated for linearity, accuracy, and precision, with acceptable recoveries at different concentration levels (0.2, 1.2, and 2.4 ppm) .
| Concentration (ppm) | Mean Recovery (%) | Standard Deviation | %RSD |
|---|---|---|---|
| 0.2 | 82.7 | 2.9 | 3.5 |
| 1.2 | 109.3 | 4.5 | 4.1 |
| 2.4 | 118.9 | 4.2 | 3.5 |
This analytical approach demonstrates the feasibility of detecting and quantifying 2-hydroxypyridine and related compounds at trace levels in complex matrices .
Purification Methods
Various methods have been documented for the purification of 2-hydroxypyridine:
-
Vacuum distillation to remove colored impurities
-
Recrystallization from various solvents including benzene, carbon tetrachloride, ethanol, or chloroform/diethyl ether mixtures
These purification techniques are essential for obtaining high-purity 2-hydroxypyridine for research and industrial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume